Potassium p-Nitrophenyl Sulfate is an organic compound with the molecular formula and a CAS number of 6217-68-1. It is classified as a sulfate ester, specifically a salt derived from the reaction of sulfuric acid with p-nitrophenol. This compound is primarily used in laboratory settings and has various applications in biochemical research.
This compound falls under the category of laboratory chemicals. It is not classified as hazardous by the Occupational Safety and Health Administration (OSHA) under standard conditions, although it should be handled with care to avoid any potential irritation or reactions with incompatible materials .
Methods
The synthesis of Potassium p-Nitrophenyl Sulfate generally involves the sulfonation of p-nitrophenol followed by neutralization with potassium hydroxide or potassium carbonate. The process can be summarized as follows:
Technical Details
The reaction conditions typically require controlled temperatures to prevent degradation of the nitrophenol group. The final product can be purified through crystallization or recrystallization techniques to achieve the desired purity level .
Structure
The molecular structure of Potassium p-Nitrophenyl Sulfate features a phenolic ring substituted at the para position with a nitro group and attached to a sulfate group. The structure can be represented as:
Data
Reactions
Potassium p-Nitrophenyl Sulfate can undergo various chemical reactions typical for sulfate esters, including hydrolysis and nucleophilic substitutions. The compound may also participate in enzymatic reactions where sulfatases cleave the sulfate group, leading to the release of p-nitrophenol.
Technical Details
In biochemical applications, Potassium p-Nitrophenyl Sulfate serves as a substrate for sulfatase enzymes, which facilitate the removal of the sulfate group from the phenolic compound, thus allowing further biochemical transformations .
The mechanism of action for Potassium p-Nitrophenyl Sulfate primarily involves its role as a substrate in enzymatic reactions. When exposed to sulfatase enzymes:
Physical Properties
Chemical Properties
Potassium p-Nitrophenyl Sulfate has several scientific uses:
Potassium p-nitrophenyl sulfate (pNPS) serves as a chromogenic probe for quantifying arylsulfatase activity across biological systems. Upon enzymatic hydrolysis by arylsulfatases, pNPS releases p-nitrophenol (λmax = 400–405 nm), enabling real-time spectrophotometric monitoring of reaction kinetics. This property underpins its utility in characterizing sulfatases from diverse sources, including human cytosolic sulfotransferases (SULT1A1) and bacterial enzymes (e.g., Enterobacter amnigenus AR-37). The cleavage mechanism involves nucleophilic attack at the sulfur atom, leading to S–O bond fission in the sulfate ester [2] [5] [9].
Table 1: Key Properties of Potassium p-Nitrophenyl Sulfate
Property | Value/Description |
---|---|
Chemical Formula | C₆H₄KNO₆S |
Molecular Weight | 257.26 g/mol |
Detection Wavelength | 400–405 nm (p-nitrophenolate ion) |
Primary Enzymatic Use | Arylsulfatase substrate |
Solubility | Water-soluble |
Crystal Structure | Coordinated K⁺ network with sulfate/nitro oxygens [4] |
pNPS exhibits non-classical inhibition in protease and glycosidase systems. In sulfotransferases (e.g., human SULT1A1), it facilitates an ordered bypass mechanism: pNPS sulfates adenosine 3’,5’-diphosphate (PAP) bound to the E·PAP complex, regenerating adenosine 3’-phosphate 5’-phosphosulfate (PAPS) without PAP dissociation. This creates a "substrate inhibition" phenotype where hydroxyl substrates (e.g., naphthol) form dead-end E·PAP·naphthol complexes. Competitive inhibition by naphthol against pNPS activation confirms this mechanism [2]. Additionally, pNPS stabilizes specific conformations of (Na⁺ + K⁺)-ATPase during trypsin digestion, indicating interactions with enzyme tertiary structures beyond active sites [1].
Though not a direct GPCR ligand, pNPS influences GPCR signaling indirectly via sulfate donor roles in sulfotransferase-catalyzed modifications. Cytosolic sulfotransferases utilize sulfate acceptors to sulfate hormones (e.g., estrogens, catecholamines), altering their affinity for GPCRs. For example:
pNPS enables precise quantification of kinetic constants for sulfate hydrolysis. Key parameters include:
Table 2: Kinetic Parameters for pNPS Hydrolysis by Selected Enzymes
Enzyme Source | Km (mM) | kcat (min⁻¹) | pH Optimum | Inhibition Pattern |
---|---|---|---|---|
Pig Kidney (Na⁺ + K⁺)-ATPase | 9.5 (Ki) | Not reported | 7.1–7.4 | Substrate inhibition [1] |
Human SULT1A1 | 0.5–1.2 | 1.8 × 10³ | 6.2 | Competitive (naphthol) [2] |
Enterobacter amnigenus AST | 3.5 | 4.5 × 10³ | 7.0 | Ping-pong bi-bi [8] |
Mechanistic studies reveal that hydrolysis follows ping-pong kinetics in bacterial arylsulfate sulfotransferases, involving a transient sulfated enzyme intermediate. Linear free-energy relationships correlate pNPS reactivity with leaving group pKa; the C–O bond length (1.42 Å) and O–S bond length (1.59 Å) in its crystal structure directly influence sulfate transfer rates [4] [8].
Table 3: Bond Length-Reactivity Correlations in pNPS
Bond Type | Length (Å) | Relevance to Reactivity |
---|---|---|
C(aryl)–O(sulfate) | 1.42 | Shorter length = Enhanced leaving group ability |
O(sulfate)–S | 1.59 | Elongation facilitates nucleophilic attack |
S–O(non-bridging) | 1.44–1.47 | Polarization affects electrophilicity |
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